molecular formula C15H16FN3O2 B2481335 2-fluoro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide CAS No. 1448052-73-0

2-fluoro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide

Cat. No.: B2481335
CAS No.: 1448052-73-0
M. Wt: 289.31
InChI Key: FGZZWGSNJVYZJG-UHFFFAOYSA-N
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Description

2-fluoro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide is a synthetic small molecule belonging to a class of pyrazole derivatives that are of significant interest in medicinal chemistry and drug discovery research . This compound features a benzamide core linked to a pyrazole ring substituted with a tetrahydropyran group, a structural motif commonly associated with potent biological activity. Compounds within this chemical class have been extensively investigated as potent and selective inhibitors of transforming growth factor-beta (TGF-β) type I receptor (also known as ALK5) signaling pathways . The structural analogy to documented ALK5 inhibitors, such as GW788388, suggests potential application in fibrotic disease research, including studies targeting renal, hepatic, and pulmonary fibrosis models . The presence of the tetrahydropyran-4-yl moiety attached to the pyrazole nitrogen is a key feature known to contribute favorably to cellular potency and overall pharmacokinetic profiles of research compounds . Pyrazole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their diverse pharmacological profiles, which can include anticancer, anti-inflammatory, antimicrobial, and antifungal properties . The specific substitution pattern on the benzamide and pyrazole rings dictates the compound's target selectivity and functional activity. This product is provided for research purposes in biochemical and pharmacological studies, including target validation, enzyme inhibition assays, and mechanism of action studies. It is intended for use by qualified research professionals in laboratory settings only. This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, human consumption, or any form of in vivo use.

Properties

IUPAC Name

2-fluoro-N-[1-(oxan-4-yl)pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O2/c16-14-4-2-1-3-13(14)15(20)18-11-9-17-19(10-11)12-5-7-21-8-6-12/h1-4,9-10,12H,5-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZZWGSNJVYZJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Tetrahydro-2H-pyran Ring: The tetrahydro-2H-pyran ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by the tetrahydro-2H-pyran moiety.

    Formation of the Benzamide Core: The final step involves the coupling of the substituted pyrazole with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the functional groups on the compound.

    Substitution: Nucleophilic substitution reactions can be used to replace the fluorine atom or other substituents on the benzamide core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-fluoro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biology: It can be used in biochemical assays to study enzyme inhibition or receptor binding.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would be determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

GW788388 (4-{4-[3-(Pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide)

  • Structure : Shares the N-(tetrahydro-2H-pyran-4-yl)benzamide backbone but incorporates a pyridyl-pyrazole substituent.
  • Activity : Potent TGF-β type I receptor inhibitor (IC₅₀ = 18 nM), with oral bioavailability and selectivity over TGF-β type II receptors .
  • Key Difference : The additional pyridyl-pyrazole group enhances TGF-β binding affinity compared to the simpler pyrazole substitution in the target compound .

AR05 (2-Fluoro-N-(tetrahydro-2H-pyran-4-yl)benzamide derivative)

  • Structure : Contains a tetrahydrofuran cyclic urea substituent instead of pyrazole.
  • Activity : Androgen receptor antagonist, with a 70% synthesis yield, indicating efficient production .
  • Key Difference : Cyclic urea substitution shifts the target from TGF-β to androgen receptors, highlighting the impact of heterocyclic modifications on selectivity .

Compound 14av (5-((3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)piperidin-4-yl)-2-fluoro-N-((1-methyl-1H-pyrazol-3-yl)methyl)benzamide)

  • Structure : Fluorinated benzamide with a methyl-pyrazolemethyl group and a piperidinyl-benzo-dioxolyl substituent.
  • Activity : GPCR kinase 2 (GRK2) inhibitor, synthesized in 69% yield .
  • Key Difference : The bulky benzo-dioxolyl-piperidine group likely enhances GRK2 binding, contrasting with the compact tetrahydro-2H-pyran-4-yl group in the target compound .

Substituent-Driven Functional Variations

  • Tetrahydro-2H-pyran-4-yl vs. Cyclic Urea (AR05) : The tetrahydro-2H-pyran-4-yl group in the target compound and GW788388 supports TGF-β binding, while AR05’s cyclic urea shifts activity to androgen receptors .
  • Pyrazole Modifications : GW788388’s pyridyl-pyrazole enhances TGF-β potency, whereas the target compound’s unadorned pyrazole may limit affinity unless paired with additional functional groups .
  • Fluorine Positioning : Fluorine at the benzamide’s 2-position (target compound and AR05) is conserved, likely optimizing pharmacokinetics (e.g., metabolic stability) compared to 4-fluoro analogs (e.g., ’s compound) .

Patent and Therapeutic Implications

European Patent EP 3 532 474 B1 describes benzamide derivatives with trifluoropropyl or cyclohexylethoxy substituents (e.g., N-(1,3-dimethyl-1H-pyrazol-4-yl)-5-fluoro-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide), emphasizing the role of lipophilic groups in improving membrane permeability . These analogues suggest that the target compound’s tetrahydro-2H-pyran-4-yl group balances hydrophilicity and binding, a critical factor for oral bioavailability .

Biological Activity

2-Fluoro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of specific molecular targets involved in various diseases, including cancer. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique heterocyclic structure that combines a benzamide moiety with a pyrazole ring and a tetrahydro-pyran substituent. The presence of a fluorine atom enhances its biological activity by influencing the compound's electronic properties.

PropertyValue
Molecular FormulaC14H16FN3O
Molecular Weight253.29 g/mol
CAS Number449758-17-2
Density1.2 ± 0.1 g/cm³
Boiling Point269.8 ± 33.0 °C
LogP0.41

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, derivatives with similar structures have been shown to inhibit ALK5 (activin-like kinase 5), a receptor involved in tumor progression and fibrosis. One study reported that a related compound demonstrated an IC50 of 25 nM against ALK5 autophosphorylation and effectively inhibited tumor growth in xenograft models without significant toxicity .

The mechanism by which this compound exerts its biological effects involves the inhibition of specific signaling pathways associated with cell proliferation and survival. By targeting ALK5, it disrupts the TGF-β signaling pathway, which is crucial in various malignancies and fibrotic diseases . This selective inhibition can lead to reduced tumor growth and improved therapeutic outcomes.

Case Study 1: Inhibition of ALK5

In an experimental study, researchers synthesized a series of pyrazole derivatives, including those structurally similar to the target compound. The most potent derivative exhibited significant inhibition of ALK5 activity and demonstrated favorable pharmacokinetic properties, indicating its potential as a therapeutic agent for treating cancers associated with TGF-β signaling dysregulation .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted using various cancer cell lines to evaluate the effectiveness of the compound. Results indicated that compounds with similar structures displayed considerable cytotoxic effects, with IC50 values comparable to established chemotherapeutic agents like doxorubicin . This suggests that the compound may serve as a viable candidate for further development in cancer therapy.

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